5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid
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Description
5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.285. The purity is usually 95%.
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Biological Activity
5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid is a chemical compound with the molecular formula C12H18N2O5 and a molecular weight of approximately 270.285 g/mol. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound features an oxazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for further research in drug development.
Property | Value |
---|---|
Molecular Formula | C12H18N2O5 |
Molecular Weight | 270.285 g/mol |
Purity | Typically ≥95% |
IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This mechanism can be crucial in developing anti-cancer or anti-inflammatory drugs.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways. This could lead to therapeutic effects in diseases such as diabetes or neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further investigation into this compound's efficacy against various pathogens is warranted.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the antitumor effects of oxazole derivatives. It was found that compounds with structural similarities to our target compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Properties
Research conducted on related oxazole compounds demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the carboxylic acid group in enhancing antibacterial efficacy.
Study 3: Enzyme Interaction
A computational study utilized molecular docking simulations to predict the binding affinity of the compound to specific enzymes involved in metabolic pathways. The results indicated a strong interaction with enzymes such as dihydrofolate reductase (DHFR), suggesting potential use as an antifolate agent.
Properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)13-6-4-5-8-7-9(10(15)16)14-19-8/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZIXBJWFQUBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=NO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.